molecular formula C25H27N3O4 B11647942 (4Z)-1-(3,4-dimethylphenyl)-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzylidene}pyrazolidine-3,5-dione

(4Z)-1-(3,4-dimethylphenyl)-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzylidene}pyrazolidine-3,5-dione

Cat. No.: B11647942
M. Wt: 433.5 g/mol
InChI Key: RKQNIUSOBPUMBJ-JCMHNJIXSA-N
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Description

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 3,4-dimethylphenyl and 4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl groups. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3,4-DIMETHYLPHENYL)-4-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C25H27N3O4/c1-17-6-9-20(14-18(17)2)28-25(31)22(24(30)26-28)15-19-7-10-21(11-8-19)32-16-23(29)27-12-4-3-5-13-27/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,26,30)/b22-15-

InChI Key

RKQNIUSOBPUMBJ-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N4CCCCC4)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N4CCCCC4)C(=O)N2)C

Origin of Product

United States

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